N-(3-chlorophenyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
N-(3-chlorophenyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound belongs to the class of pyrazolopyridines, which are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-chlorobenzoyl chloride with 1,3,6-trimethylpyrazolo[3,4-b]pyridine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of methoxy derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of functionalized derivatives.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory and anticancer activities . The exact molecular pathways involved depend on the specific biological context and the target enzymes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- N-(3-bromophenyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- N-(3-chlorophenyl)-1,3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Uniqueness
N-(3-chlorophenyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-chlorophenyl group enhances its binding affinity to certain enzymes, making it a potent inhibitor compared to its analogs .
Properties
Molecular Formula |
C16H15ClN4O |
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Molecular Weight |
314.77 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-1,3,6-trimethylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C16H15ClN4O/c1-9-7-13(14-10(2)20-21(3)15(14)18-9)16(22)19-12-6-4-5-11(17)8-12/h4-8H,1-3H3,(H,19,22) |
InChI Key |
IFWYPGKXFUKEPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NN(C2=N1)C)C)C(=O)NC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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